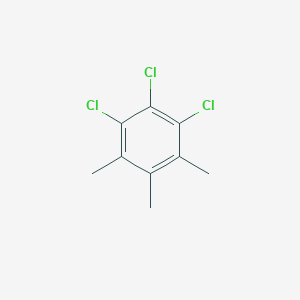

1,2,3-Trichloro-4,5,6-trimethylbenzene

Beschreibung

Eigenschaften

CAS-Nummer |

19219-81-9 |

|---|---|

Molekularformel |

C9H9Cl3 |

Molekulargewicht |

223.5 g/mol |

IUPAC-Name |

1,2,3-trichloro-4,5,6-trimethylbenzene |

InChI |

InChI=1S/C9H9Cl3/c1-4-5(2)7(10)9(12)8(11)6(4)3/h1-3H3 |

InChI-Schlüssel |

QCTIBRJBUAXXEB-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1C)Cl)Cl)Cl)C |

Kanonische SMILES |

CC1=C(C(=C(C(=C1C)Cl)Cl)Cl)C |

Andere CAS-Nummern |

19219-81-9 |

Synonyme |

1,2,3-Trichloro-4,5,6-trimethylbenzene |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

TCTMB serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating pharmaceuticals and agrochemicals. For instance:

- Pharmaceuticals : TCTMB can be used to synthesize active pharmaceutical ingredients (APIs) that require chlorinated aromatic compounds as building blocks.

- Agrochemicals : It is utilized in the development of herbicides and pesticides that exhibit enhanced efficacy due to the presence of chlorine atoms.

Material Science

In material science, TCTMB is employed in the production of advanced materials such as polymers and resins. The unique properties imparted by its chlorinated structure enhance the thermal stability and chemical resistance of these materials.

Environmental Studies

TCTMB is used as a model compound to study the environmental fate and behavior of chlorinated aromatic compounds. Research focuses on:

- Bioaccumulation : Investigating how TCTMB accumulates in living organisms and its potential ecological impacts.

- Degradation Pathways : Understanding how TCTMB breaks down in various environmental conditions helps assess its long-term effects.

Toxicological Profile

TCTMB exhibits significant biological activity characterized by its toxicity:

- Skin Irritation : Contact can cause irritation; studies indicate an LD50 of approximately 2000 mg/kg.

- Eye Damage : Severe eye irritation is reported upon contact.

- Aquatic Toxicity : Toxicological studies show harmful effects on aquatic organisms with an LC50 value of around 0.5 mg/L for fish.

Aquatic Toxicity Study

A study assessed the impact of TCTMB on various fish species. The findings revealed significant mortality rates at concentrations as low as 0.5 mg/L, highlighting the need for regulatory measures regarding its industrial use.

Skin Irritation Assessment

Clinical assessments demonstrated that exposure to TCTMB resulted in acute skin irritation among test subjects. These findings underscore the importance of implementing protective measures for workers handling this compound.

Data Table: Toxicity Levels

| Endpoint | Value | Reference |

|---|---|---|

| Skin Irritation (LD50) | 2000 mg/kg | |

| Eye Damage (Irritation Score) | Severe | |

| Aquatic Toxicity (LC50) | 0.5 mg/L (fish) |

Analyse Chemischer Reaktionen

Types of Chemical Reactions

1,2,3-Trichloro-4,5,6-trimethylbenzene can undergo several types of chemical reactions:

-

Nucleophilic Substitution Reactions : The chlorine atoms can be substituted by various nucleophiles such as hydroxides or amines.

-

Oxidation Reactions : The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

-

Reduction Reactions : The compound can be reduced to yield less chlorinated derivatives or fully dechlorinated products.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide (NaOH), Ammonia (NH₃) | Aqueous or alcoholic solutions |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Acidic or basic conditions |

| Reduction | Hydrogen gas (H₂) with Pd/C catalyst; Lithium aluminum hydride (LiAlH₄) | Varies based on reagent |

Major Products Formed

-

From Nucleophilic Substitution :

-

1,2,3-Trihydroxy-4,5,6-trimethylbenzene

-

1,2,3-Triamino-4,5,6-trimethylbenzene

-

-

From Oxidation :

-

1,2,3-Tricarboxy-4,5,6-trimethylbenzene

-

1,2,3-Triformyl-4,5,6-trimethylbenzene

-

-

From Reduction :

-

1,2-Dichloro-4,5,6-trimethylbenzene

-

1,2,3-Trimethylbenzene

-

Phase Behavior and Structural Dynamics

Research indicates that this compound exhibits multiple solid phases depending on temperature:

-

Phase I : High-temperature phase (400 to 499 K)

-

Phase II : Intermediate monoclinic phase (268 to 400 K)

-

Phase III : Low-temperature triclinic phase (<268 K)

Deuterium NMR studies have shown that the compound's orientational disorder increases with temperature and that there are distinct dynamic behaviors associated with the methyl groups in different phases .

Mechanistic Insights

The mechanism of nucleophilic substitution in this compound involves the displacement of chlorine atoms by nucleophiles. The presence of electron-withdrawing chlorine atoms enhances the electrophilicity of the aromatic ring. The steric hindrance from the methyl groups affects the reaction rates and pathways.

Kinetic Parameters

Kinetic studies have shown that the activation energy for the six-fold jumps of the TCTMB molecules is approximately , indicating significant molecular mobility at elevated temperatures .

Environmental and Biological Implications

The chlorinated structure of this compound raises concerns regarding its environmental persistence and potential bioaccumulation. Toxicological studies have indicated that it may exhibit harmful effects on aquatic organisms and could pose risks to human health through skin contact or inhalation.

Toxicological Profile

-

Skin Irritation: Contact can cause irritation.

-

Eye Damage: Known to cause serious eye damage upon contact.

Vergleich Mit ähnlichen Verbindungen

Research Findings :

- TCBs are volatile (vapor pressure: 0.1–0.3 mmHg at 25°C) and hydrophobic (log Kow: 4.0–4.5), making them persistent in environmental matrices .

- The addition of methyl groups in this compound likely increases molecular weight and reduces volatility compared to TCBs, though experimental data are lacking.

Trimethylbenzene Isomers

Trimethylbenzenes (TMBs) lack chlorine substituents but share the methylated benzene structure:

Research Findings :

- TMBs are primarily used as solvents or fuel additives.

- Chlorination in this compound may enhance environmental persistence and alter toxicokinetics compared to TMBs.

Chlorinated Methylbenzenes

Compounds with mixed chloro and methyl substituents provide closer structural analogs:

Vorbereitungsmethoden

Chlorination of 1,2,3-Trimethylbenzene

Method Overview:

The most direct and widely reported method for preparing 1,2,3-trichloro-4,5,6-trimethylbenzene is via stepwise chlorination of 1,2,3-trimethylbenzene (hemimellitene). This process utilizes chlorine gas as the halogenating agent, often in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) to promote electrophilic aromatic substitution.

- Dissolve 1,2,3-trimethylbenzene in an appropriate organic solvent (e.g., carbon tetrachloride or chloroform).

- Bubble chlorine gas through the solution at room temperature or slightly elevated temperatures.

- Employ a catalyst (e.g., FeCl₃) to increase reaction rate and selectivity.

- Monitor the reaction by observing decoloration and exothermic warming.

- After the initial chlorination, cool the reaction mixture and allow it to stand, typically overnight, to precipitate the product.

- Filter the solid, and subject the filtrate to further chlorination if necessary to maximize yield.

- Purify the crude product by recrystallization, commonly from ethanol with a small amount of chloroform added for improved solubility.

Key Data Table: Chlorination of 1,2,3-Trimethylbenzene

| Step | Reagents/Conditions | Yield (g) | Notes |

|---|---|---|---|

| Initial chlorination | Cl₂ gas, FeCl₃, RT, 2 hours | ~3 | Decoloration, exothermic reaction |

| Second chlorination | Additional Cl₂, FeCl₃, RT, until exo ends | ~6 | Ensures complete conversion |

| Recrystallization | Ethanol + few drops chloroform | ~6 (total) | White crystalline needles |

*RT = Room Temperature

Reaction Equation:

$$

\mathrm{C9H{12}} + 3\ \mathrm{Cl2} \xrightarrow{\mathrm{FeCl3}} \mathrm{C9H9Cl3} + 3\ \mathrm{HCl}

$$

Where $$\mathrm{C9H{12}}$$ is 1,2,3-trimethylbenzene and $$\mathrm{C9H9Cl3}$$ is this compound.

- Combined yield after two chlorination cycles and recrystallization: typically 6 g from a moderate-scale batch.

- Product is obtained as white crystalline needles, indicating high purity after recrystallization.

Summary Table: Deuteration Process

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Catalytic exchange | D₂O, 10% Pt/C, 300°C, 1 wk | 90% recovery, 96–98% D enrichment |

| Repetition (3 cycles) | Fresh D₂O, Pt/C | Further enrichment |

| Isolation | Distillation | Pure deuterated compound |

Purification and Characterization

- Recrystallization from ethanol (with a small amount of chloroform) is the standard purification method, yielding high-purity crystalline product suitable for further analysis or application.

- The compound is characterized by its white crystalline appearance, high melting point, and distinctive NMR and mass spectrometric profiles.

Summary of Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉Cl₃ |

| Molecular Weight | 223.53 g/mol |

| Boiling Point | 302.7°C at 760 mmHg |

| Density | 1.283 g/cm³ |

| Flash Point | 203.9°C |

| LogP | 4.57–4.9 |

| Vapour Pressure | 0.00175 mmHg at 25°C |

Research Findings and Applications

- The described method is robust and reproducible, suitable for both laboratory-scale and preparative-scale synthesis.

- Isotopically labeled analogs are valuable for NMR and crystallographic studies to investigate molecular orientation and disorder in the solid state.

- The compound's high purity and crystallinity make it suitable for advanced materials research and as a reference standard in analytical chemistry.

Q & A

Q. How can researchers confirm the identity and purity of 1,2,3-Trichloro-4,5,6-trimethylbenzene in laboratory settings?

Methodological Answer:

- Analytical Techniques : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (CHCl, MW 231.53) and compare retention times with certified standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can verify substitution patterns (three Cl and three CH groups on adjacent positions) .

- Purity Assessment : Perform elemental analysis (C, H, Cl) and high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Cross-reference with CAS RN 19219-81-9 for spectral databases .

Q. What are the recommended storage conditions to preserve the stability of this compound?

Methodological Answer:

- Store in amber glass vials at 0–6°C under inert gas (e.g., argon) to prevent photodegradation and hydrolysis. This aligns with protocols for structurally similar chlorinated aromatics, which are prone to decomposition under heat or light .

- Conduct stability tests using accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via GC-MS for degradation products like dechlorinated or oxidized derivatives .

Advanced Research Questions

Q. How can researchers design experiments to study the photodegradation pathways of this compound in environmental matrices?

Methodological Answer:

- Experimental Setup : Exclude oxygen to isolate photolytic pathways. Use deuterated analogs (e.g., CDCl) as internal standards to track reaction intermediates via isotope dilution mass spectrometry .

- Degradation Analysis : Employ time-resolved UV-Vis spectroscopy and electron paramagnetic resonance (EPR) to detect radical intermediates. Compare with degradation patterns of 1,2,3-trichlorobenzene (CAS 87-61-6), which forms dichlorophenols via hydroxyl radical attack .

Q. How can data contradictions in thermodynamic properties (e.g., ΔrG°, solubility) of chlorinated trimethylbenzenes be resolved?

Methodological Answer:

- Validation Methods : Replicate calorimetric measurements using differential scanning calorimetry (DSC) for enthalpy of formation. Cross-check with computational models (DFT or ab initio calculations) to verify Gibbs free energy values .

- Solubility Studies : Use shake-flask methods with headspace GC to minimize volatilization errors. For hydrophobic compounds like this (logP ~4–5), include co-solvents (e.g., acetone) in aqueous systems to improve accuracy .

Q. What strategies are effective for synthesizing isotopically labeled derivatives (e.g., 13^{13}13C or 37^{37}37Cl) of this compound for tracer studies?

Methodological Answer:

- Isotope Incorporation : Substitute Cl via nucleophilic aromatic substitution using labeled chloride ions under catalytic Pd/C conditions. For C labeling, start with C-enriched toluene derivatives and perform stepwise Friedel-Crafts alkylation .

- Purification : Use preparative HPLC with a C18 column and deuterated solvents to isolate labeled compounds, ensuring >98% isotopic purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.